
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is a chiral diamine compound It is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, one of which is further substituted with a methyl group and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups are then selectively substituted with methyl and phenylmethyl groups using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to selectively bind to specific biological targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Cyclohexanediamine, N,N-dimethyl-, (1R,2R)-
- 1,2-Cyclohexanediamine, N,N-diethyl-, (1R,2R)-
- 1,2-Cyclohexanediamine, N-methyl-N-(phenylethyl)-, (1R,2R)-
Uniqueness
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is unique due to the presence of both a methyl group and a phenylmethyl group on the amino nitrogen atoms. This structural feature imparts distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions and its selective binding to biological targets further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
834917-67-8 |
|---|---|
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
(1R,2R)-2-N-benzyl-2-N-methylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C14H22N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-4,7-8,13-14H,5-6,9-11,15H2,1H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
FTAQCJUQTAEZTC-ZIAGYGMSSA-N |
Isomerische SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
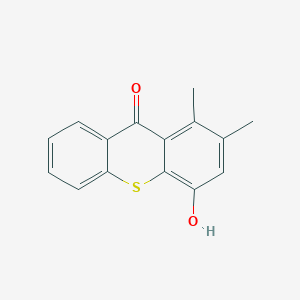
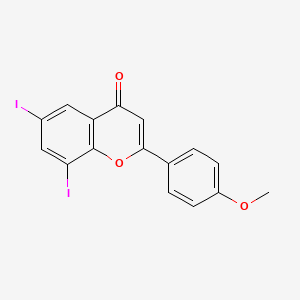
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
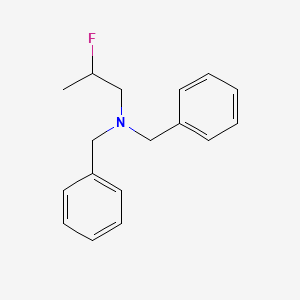
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
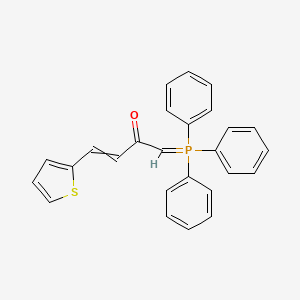
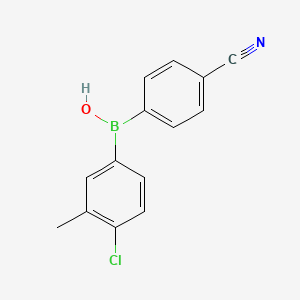



![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
